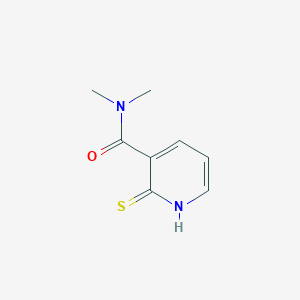

N,N-Dimethyl-2-mercaptonicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N-Dimethyl-2-mercaptonicotinamide is a chemical compound with the molecular formula C12H10BrN3O. It is known for its unique structure, which includes a nicotinamide core with a mercapto group and two methyl groups attached to the nitrogen atom.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-mercaptonicotinamide typically involves the reaction of 2-chloronicotinic acid with dimethylamine and thiourea. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

化学反応の分析

Types of Reactions

N,N-Dimethyl-2-mercaptonicotinamide undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides.

Reduction: The compound can be reduced to form thiols.

Substitution: The nicotinamide core can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Disulfides

Reduction: Thiols

Substitution: Various substituted nicotinamides depending on the electrophile used.

科学的研究の応用

Biomedical Research Applications

N,N-Dimethyl-2-mercaptonicotinamide has been investigated for its role in enhancing the efficacy of therapeutic agents and in the development of novel drug delivery systems. Its chemical structure allows it to interact with biological molecules, which can be harnessed for various biomedical purposes.

Antioxidant Properties

DMNA exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Research indicates that DMNA can scavenge free radicals, thereby reducing cellular damage and inflammation. This property makes it a candidate for developing therapies aimed at conditions associated with oxidative stress, such as neurodegenerative diseases and cardiovascular disorders .

Drug Delivery Systems

The compound has been explored as an excipient in drug formulations due to its ability to enhance solubility and bioavailability of poorly soluble drugs. Studies have demonstrated that DMNA can improve the pharmacokinetic profiles of certain medications by facilitating their absorption across biological membranes .

Antimicrobial Activity

DMNA has shown promising results in antimicrobial assays, particularly against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis. This property positions DMNA as a potential candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance.

Case Studies and Research Findings

Several research studies have documented the applications of DMNA in various contexts:

作用機序

The mechanism of action of N,N-Dimethyl-2-mercaptonicotinamide involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. Additionally, the nicotinamide core can interact with various receptors and enzymes, modulating their activity. These interactions can affect multiple biochemical pathways, leading to diverse biological effects .

類似化合物との比較

Similar Compounds

N,N-Dimethylformamide: A solvent with similar dimethylamine functionality.

N,N-Dimethylacetamide: Another solvent with similar properties.

2-Mercaptonicotinic Acid: Shares the mercapto group and nicotinamide core.

Uniqueness

N,N-Dimethyl-2-mercaptonicotinamide is unique due to its combination of a mercapto group and a dimethylated nicotinamide core. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds .

生物活性

N,N-Dimethyl-2-mercaptonicotinamide (DMN) is a compound of increasing interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is a derivative of nicotinamide characterized by the presence of a mercapto group. Its molecular formula is C8H10N2S, with a molecular weight of 170.24 g/mol. The compound is soluble in organic solvents, which facilitates its use in various biological assays.

Biological Activity

1. Antioxidant Properties

DMN exhibits significant antioxidant activity, which has been linked to its ability to scavenge free radicals. Studies have shown that DMN can reduce oxidative stress markers in cellular models, suggesting a protective role against oxidative damage in tissues .

2. Anti-inflammatory Effects

Research indicates that DMN can modulate inflammatory pathways. In vitro studies demonstrated that DMN reduces the production of pro-inflammatory cytokines in activated macrophages, potentially through the inhibition of nuclear factor kappa B (NF-κB) signaling .

3. Anticancer Potential

DMN has been investigated for its anticancer properties. A study reported that DMN induces apoptosis in cancer cell lines through the activation of caspase pathways and modulation of Bcl-2 family proteins . Furthermore, DMN has shown efficacy in reducing tumor growth in xenograft models.

The biological effects of DMN are primarily attributed to its interaction with various cellular targets:

- Reactive Oxygen Species (ROS) Scavenging : DMN's thiol group allows it to neutralize ROS, thereby preventing cellular damage.

- Cytokine Modulation : By influencing cytokine production, DMN can alter immune responses and inflammation.

- Apoptotic Pathways : DMN activates intrinsic apoptotic pathways, leading to programmed cell death in malignant cells.

Case Studies

Case Study 1: Antioxidant Activity in Diabetic Models

In a study involving diabetic rats, DMN treatment resulted in a significant decrease in blood glucose levels and oxidative stress markers. Histopathological analysis showed improved pancreatic morphology compared to untreated controls .

Case Study 2: Anti-inflammatory Effects in Arthritis Models

DMN was administered to arthritic mice, resulting in reduced joint swelling and pain scores. Cytokine analysis revealed decreased levels of TNF-alpha and IL-6 in serum samples from treated mice .

Table 1: Summary of Biological Activities of this compound

Table 2: Case Studies Overview

特性

IUPAC Name |

N,N-dimethyl-2-sulfanylidene-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c1-10(2)8(11)6-4-3-5-9-7(6)12/h3-5H,1-2H3,(H,9,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYVMZYDJQLKOGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CNC1=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00564218 |

Source

|

| Record name | N,N-Dimethyl-2-sulfanylidene-1,2-dihydropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121650-19-9 |

Source

|

| Record name | N,N-Dimethyl-2-sulfanylidene-1,2-dihydropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。